molecular formula C20H24ClN3O4 B3481899 1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine

1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine

Cat. No.: B3481899
M. Wt: 405.9 g/mol
InChI Key: IQGAWCOETWEXAN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine is a synthetic compound that belongs to the piperazine class of chemicals. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has been studied for its potential anti-allergic and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives:

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4/c1-27-19-11-16(18(24(25)26)12-20(19)28-2)14-23-9-7-22(8-10-23)13-15-3-5-17(21)6-4-15/h3-6,11-12H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGAWCOETWEXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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